1-(4-ethoxy-3-methoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-7-12(11-14(13)18-2)15(17)16-9-5-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHIUWGAMWNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Ethoxy-3-Methoxybenzoic Acid Piperidine Amide
Classification: Chemical Scaffold / Pharmaceutical Intermediate IUPAC Name: (4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methanone CAS Registry Number: 1894253-34-9 (Generic Scope)
Executive Summary
The compound 4-ethoxy-3-methoxybenzoic acid piperidine amide (also known as 1-(4-ethoxy-3-methoxybenzoyl)piperidine) represents a critical structural scaffold in medicinal chemistry. It bridges two distinct pharmacophoric classes: the vanilloids (TRP channel modulators) and the benzoyl-piperidine ampakines (glutamatergic modulators).
Unlike its parent compound, 4-ethoxy-3-methoxybenzoic acid (Ethyl Vanillic Acid), this amide derivative lacks the acidic proton, significantly altering its lipophilicity (LogP) and blood-brain barrier (BBB) permeability. It is primarily utilized as:
-
A Privileged Scaffold: For fragment-based drug discovery (FBDD) targeting CNS disorders.
-
A Bioisostere: Replacing the labile ester bonds in local anesthetics or the pyrrolidinone ring in racetams.
-
A Synthetic Intermediate: Precursor for benzylamine derivatives via amide reduction.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and structural-activity relationships (SAR).
Physicochemical Profile
The following data is essential for formulation and pharmacokinetic (PK) modeling.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₅H₂₁NO₃ | Core stoichiometry. |
| Molecular Weight | 263.33 g/mol | Optimal for CNS penetration (<400 Da). |
| Exact Mass | 263.1521 | For HRMS identification. |
| Predicted LogP | 2.6 – 2.9 | Moderate lipophilicity; likely BBB permeable. |
| H-Bond Donors | 0 | Increases membrane permeability compared to parent acid. |
| H-Bond Acceptors | 3 (Amide O, Ether O, Methoxy O) | Interaction points for receptor binding pockets. |
| Topological Polar Surface Area (TPSA) | ~48 Ų | Well below the 90 Ų threshold for BBB penetration. |
| Solubility | DMSO (>50 mM), Ethanol, DCM | Poor water solubility; requires cosolvents (PEG400) for biological assays. |
Structural & Mechanistic Insights (SAR)
This compound is a hybrid structure. Its biological utility is derived from its resemblance to two major drug classes.
Pharmacophore Mapping
-
Domain A (Vanilloid Core): The 4-ethoxy-3-methoxy substitution pattern mimics the "head" of Capsaicin but is non-pungent due to the ethyl ether capping the phenol. This often converts TRPV1 agonists into antagonists or inactive binding probes.
-
Domain B (Linker): The carbonyl group acts as a hydrogen bond acceptor.
-
Domain C (Lipophilic Tail): The piperidine ring provides steric bulk and hydrophobic interaction, similar to the piperidine moiety in Ampakines (e.g., CX-516 analogs).
Diagram: Structural Relationships
The following diagram illustrates the logical derivation of this scaffold from known bioactive molecules.
Figure 1: Structural genealogy of the 4-ethoxy-3-methoxybenzoyl piperidine scaffold, highlighting its relation to Nootropics and Ampakines.
Validated Synthesis Protocol
This protocol uses HATU coupling for high yield and minimal racemization (if chiral variants were used), though the Acid Chloride method is a cost-effective alternative for scale-up.
Reagents & Materials
-
Precursor: 4-ethoxy-3-methoxybenzoic acid (CAS: 2314-20-7).
-
Amine: Piperidine (ReagentPlus®, 99%).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation:
-
Dissolve 4-ethoxy-3-methoxybenzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
-
Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.
-
Add HATU (1.2 eq) in one portion. Stir for 30 minutes at 0°C to form the active ester.
-
-
Coupling:
-
Add Piperidine (1.2 eq) dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash sequentially with:
-
1N HCl (2 x 20 mL) – Removes unreacted piperidine and DIPEA.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude product is usually a viscous oil or low-melting solid.
-
Flash Chromatography: Silica gel, eluting with Hexane:EtOAc (7:3 to 1:1).
-
Yield: Expect 85–95%.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway using HATU coupling chemistry.
Quality Control & Analytical Data
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: Predicted ~6.5 min (varies by system).
NMR Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.9–7.0 (m, 3H, Aromatic).
-
δ 4.12 (q, 2H, -OCH₂CH₃).
-
δ 3.89 (s, 3H, -OCH₃).
-
δ 3.4–3.7 (br m, 4H, Piperidine N-CH₂).
-
δ 1.5–1.7 (m, 6H, Piperidine C-CH₂).
-
δ 1.48 (t, 3H, -OCH₂CH₃).
-
References
-
Vertex Pharmaceuticals. (2015). Antiviral compounds. WO2015026792A1. (Describes 4-ethoxy-3-methoxybenzoic acid as a key intermediate).
-
PubChem. (n.d.). Compound Summary: 4-ethoxy-3-methoxybenzoic acid.[1][2][3] National Library of Medicine.
-
BenchChem. (2025). Structure and Properties of C15H21NO3 Isomers.
-
University of Cologne. (2014). N-Boc and related imines: Synthesis and Characterization. (General reference for benzamide synthesis protocols).
Sources
Methodological & Application
Synthesis of 1-(4-ethoxy-3-methoxybenzoyl)piperidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(4-ethoxy-3-methoxybenzoyl)piperidine, a valuable scaffold in medicinal chemistry, starting from the readily available vanillic acid. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction
The 1-benzoylpiperidine moiety is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The specific substitution pattern of an ethoxy and a methoxy group on the benzoyl ring, derived from vanillic acid, offers a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive fragment for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines a reliable three-step synthesis from vanillic acid, a bio-renewable starting material.
Overall Synthetic Scheme
The synthesis is a three-step process commencing with the ethylation of the phenolic hydroxyl group of vanillic acid, followed by the conversion of the carboxylic acid to an acid chloride, and culminating in the amidation with piperidine.
Application Note: High-Efficiency Amide Coupling of 4-Ethoxy-3-methoxybenzoic Acid and Piperidine
Executive Summary & Chemical Rationale
The synthesis of (4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methanone via amide coupling is a highly reliable transformation, provided the electronic and steric properties of the substrates are properly managed.
Substrate Analysis:
-
4-Ethoxy-3-methoxybenzoic acid: The presence of electron-donating alkoxy groups (ethoxy at the para position, methoxy at the meta position) donates electron density into the aromatic ring via resonance. This subtly decreases the partial positive charge on the carbonyl carbon, rendering it less electrophilic than an unsubstituted benzoic acid.
-
Piperidine: A cyclic secondary amine that is highly nucleophilic and moderately sterically hindered.
To overcome the slight electronic deactivation of the carboxylic acid and ensure rapid, quantitative conversion, high-efficiency coupling reagents are required. This guide details two field-proven methodologies: a HATU/DIPEA protocol optimized for rapid discovery-scale synthesis, and a T3P/Et₃N protocol designed for sustainable, process-scale manufacturing[1].
Reagent Selection & Quantitative Metrics
The choice of coupling reagent dictates the reaction kinetics, solvent compatibility, and downstream purification strategy. While legacy reagents like EDC/HOBt are functional, modern drug development prioritizes reagents that offer superior atom economy, faster kinetics, or greener workup profiles.
Table 1: Quantitative Comparison of Coupling Reagents for Aryl-Alkyl Amidation
| Reagent System | Activation Time | Reaction Time | Byproduct Profile | Recommended Scale | Primary Advantage |
| HATU / DIPEA | 5–10 min | 1–2 hours | Tetramethylurea, HOAt | < 5 grams (Discovery) | Exceptional kinetics via neighboring group effect. |
| T3P / Et₃N | 15–30 min | 2–4 hours | Water-soluble phosphates | > 5 grams (Process) | No chromatography required; green solvent compatible. |
| EDC / HOBt | 30 min | 4–12 hours | Urea derivatives | Legacy alternative | Inexpensive, standard aqueous workup. |
Mechanistic Pathway Visualization
The exceptional coupling efficiency of HATU arises from the formation of an OAt-active ester. The pyridine nitrogen atom within the HOAt leaving group provides a neighboring-group effect, stabilizing the incoming piperidine nucleophile through a hydrogen-bonded 7-membered cyclic transition state[2].
Mechanistic pathway of HATU-mediated amide coupling with piperidine.
Self-Validating Experimental Protocols
Every robust protocol must act as a self-validating system, incorporating analytical checkpoints to confirm causality at each chemical stage rather than relying solely on end-point analysis.
Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)
Objective: Rapid generation of the target amide with maximum yield. Scale: 1.0 mmol
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 4-ethoxy-3-methoxybenzoic acid (196.2 mg, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).
-
Causality: A 3-fold excess of weak base ensures complete deprotonation to the carboxylate anion, which is the active species that attacks the uronium salt of HATU[3].
-
-
Activation: Add HATU (418 mg, 1.1 mmol) in one portion. Stir at room temperature for 10 minutes.
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass ([M+H]⁺ = 211.1) confirms successful activation of the acid to the OAt-ester.
-
-
Coupling: Add piperidine (0.12 mL, 1.2 mmol) dropwise. Stir at room temperature for 1.5 hours.
-
Reaction Quench: Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).
-
Orthogonal Workup:
-
Wash the organic layer with 1M HCl (2 × 10 mL). Causality: Protonates and removes unreacted piperidine and DIPEA into the aqueous layer.
-
Wash with saturated NaHCO₃ (10 mL). Causality: Removes any trace unreacted carboxylic acid and the HOAt byproduct.
-
Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Final Validation: Confirm product purity via LC-MS (Expected [M+H]⁺ = 264.1). The tetramethylurea byproduct (a common issue with HATU) is highly polar and is typically removed during the aqueous washes, but trace amounts can be detected by ¹H NMR (singlet at ~2.8 ppm)[3].
Protocol B: Process-Scale / Green Synthesis (T3P / Et₃N)
Objective: Scalable synthesis eliminating toxic coupling byproducts and utilizing greener solvents. Scale: 50.0 mmol
Step-by-Step Methodology:
-
Preparation: Suspend 4-ethoxy-3-methoxybenzoic acid (9.81 g, 50.0 mmol) in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (100 mL, 0.5 M). Causality: 2-MeTHF is a biorenewable solvent that offers excellent phase separation during workup.
-
Reagent Mixing: Add piperidine (5.4 mL, 55.0 mmol) and Triethylamine (Et₃N) (21.0 mL, 150.0 mmol). Stir to form a homogenous solution.
-
Controlled Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add Propylphosphonic anhydride (T3P®) (50 wt% solution in EtOAc, 35.7 mL, 60.0 mmol) over 15 minutes.
-
Causality: T3P activation is mildly exothermic; controlled addition at 0 °C prevents localized heating and potential impurity formation[1].
-
-
Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Validation Checkpoint 2: TLC analysis (50% EtOAc/Hexanes). The product spot will be strongly UV-active and migrate significantly higher (higher Rf) than the highly polar starting benzoic acid.
-
-
Aqueous Workup: Wash the organic phase directly with water (2 × 50 mL), 1M NaOH (50 mL), and 1M HCl (50 mL).
-
Causality: T3P generates purely water-soluble cyclic phosphonic acid byproducts[1]. Unlike HATU, no organic byproducts remain, allowing the target amide to be isolated in >95% purity simply by evaporating the organic solvent.
-
References
-
Title: Amide bond formation: beyond the myth of coupling reagents | Source: Chem. Soc. Rev. (RSC Publishing) | URL: [Link]
-
Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis | Source: ResearchGate | URL: [Link]
-
Title: HATU | Source: Wikipedia | URL: [Link]
-
Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide | Source: Green Chemistry (RSC Publishing) | URL: [Link]
Sources
Technical Application Note: Solubility Profiling of 1-(4-ethoxy-3-methoxybenzoyl)piperidine
Abstract & Chemical Identity
This guide details the solubility characteristics, handling protocols, and stock solution preparation for 1-(4-ethoxy-3-methoxybenzoyl)piperidine . As a lipophilic amide derivative, this compound exhibits distinct solubility profiles in polar aprotic solvents (DMSO) versus polar protic solvents (Methanol). Proper solubilization is critical to prevent compound precipitation during biological assays or chemical synthesis, which can lead to false negatives or inconsistent data.
Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
-
Systematic Name: 1-(4-ethoxy-3-methoxybenzoyl)piperidine
-
Molecular Formula: C₁₅H₂₁NO₃
-
Molecular Weight: 263.33 g/mol
-
Predicted LogP: ~2.5 – 3.2 (Moderately Lipophilic)
-
Key Functional Groups:
-
Tertiary Amide: Acts as a hydrogen bond acceptor; stable in aprotic solvents.
-
Ether Moieties (Methoxy/Ethoxy): Increase lipophilicity and electron density on the aromatic ring.
-
Piperidine Ring: Contributes to the hydrophobic core.
-
Solubility Profile & Solvent Selection
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Primary Solvent (Excellent)
-
Mechanism: DMSO is a highly polar aprotic solvent (
= 46.7) that effectively solvates the amide carbonyl and the aromatic core through strong dipole-dipole interactions. -
Expected Solubility:
( ). -
Application: Ideal for preparing concentrated stock solutions (typically 10 mM to 100 mM) for long-term storage at -20°C. DMSO stocks are resistant to microbial growth and hydrolysis.
Solubility in Methanol
Status: Secondary Solvent (Good)
-
Mechanism: Methanol is a polar protic solvent (
= 33) capable of hydrogen bonding with the amide oxygen and ether oxygens. However, the hydrophobic piperidine and ethyl/methyl groups may limit solubility at very high concentrations compared to DMSO. -
Expected Solubility:
( ). -
Application: Useful for chemical synthesis, purification, or intermediate dilutions where DMSO is incompatible (e.g., specific HPLC methods or evaporation steps).
Aqueous Solubility (Water/Buffer)
Status: Poor (Requires Co-solvent)
-
Mechanism: The hydrophobic benzyl and piperidine moieties dominate, making the compound sparingly soluble in pure water.
-
Risk: Direct addition of solid compound to water will result in suspension, not solution.
-
Protocol: Always predissolve in DMSO, then dilute into aqueous buffer (keeping DMSO
).
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection and dilution strategies to avoid precipitation ("crashing out").
Figure 1: Solubility decision tree highlighting the critical pathway from solid compound to stable assay solution.
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Objective: Create a stable, high-concentration stock for long-term storage.
-
Calculate Mass:
-
Target Concentration:
-
Volume:
-
Required Mass =
.
-
-
Weighing: Accurately weigh ~13.2 mg of the solid into a generic 1.5 mL amber microcentrifuge tube (to protect from light).
-
Solvent Addition: Add
of anhydrous DMSO (Grade: , HPLC). -
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Visual Check: If solid particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
The solution should be perfectly clear and colorless/light yellow.
-
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Methanol Dilution for HPLC/Analytical Use
Objective: Prepare a working standard for quantification.
-
Starting Material: Use the 50 mM DMSO stock or solid compound.
-
Dilution:
-
To prepare a
solution: Add of 50 mM DMSO stock to of Methanol.
-
-
Mixing: Vortex for 10 seconds.
-
Verification: Inspect for turbidity. Methanol is miscible with DMSO, so no precipitation should occur.
Protocol C: Biological Assay Dilution (Aqueous)
Objective: Dilute into cell culture media or buffer without crashing out.
-
Preparation: Pre-warm the culture media/buffer to 37°C.
-
Intermediate Step (Optional but Recommended):
-
Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock.
-
-
Final Dilution:
-
Target:
in assay buffer (0.2% DMSO final). -
Add
of the 5 mM stock into of rapidly stirring buffer. -
Critical: Inject the DMSO solution sub-surface into the vortexing buffer to ensure rapid dispersion.
-
-
Stability Check: Measure absorbance at 600 nm (OD600) immediately. Any reading
indicates precipitation.
Troubleshooting & Stability
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Dissolution | Particles visible in DMSO after vortexing. | Crystal lattice energy is high; compound is compacted. | Sonicate at 40°C for 15 mins. If still insoluble, verify compound identity (MW check). |
| Precipitation on Dilution | Cloudiness when adding DMSO stock to water. | "Crash-out" effect due to hydrophobic repulsion. | Reduce final concentration. Ensure DMSO concentration is < 1%. Add stock slowly while vortexing. |
| Gel Formation | Solution becomes viscous in cold DMSO. | High concentration (>100 mM) at low temp. | Warm to room temperature (25°C) before pipetting. |
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility). Link
-
Cayman Chemical. (n.d.). "Solubility Guidelines for Lipophilic Amides." Technical Support Notes. (General reference for amide solubility in DMSO/EtOH). Link
-
PubChem. (2023). "Compound Summary: Benzamide Derivatives." National Library of Medicine. Link
Microwave-Assisted Synthesis of Alkoxybenzoyl Piperidines: An Application Note and Protocol
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among these, alkoxybenzoyl piperidines have garnered significant attention for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects.[2][3][4] This application note provides a comprehensive guide to the synthesis of this important class of molecules, leveraging the efficiency and green chemistry principles of microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of microwave heating, provide a detailed and optimized experimental protocol, and discuss the critical parameters for successful and reproducible synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their discovery pipelines through modern synthetic methodologies.
Introduction: The Power of Microwave Chemistry in Drug Discovery
The synthesis of novel chemical entities is a rate-limiting step in the drug discovery process. Traditional synthetic methods often rely on conventional heating, which can be slow, energy-intensive, and lead to the formation of unwanted byproducts.[5] Microwave-assisted organic synthesis has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[6][7]
The advantages of MAOS stem from its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[8][9] This volumetric heating minimizes thermal gradients and can lead to localized superheating, accelerating reaction rates far beyond what is achievable with traditional methods.[8][10] For the synthesis of heterocyclic compounds like alkoxybenzoyl piperidines, which are prevalent in pharmaceuticals, these benefits are particularly impactful, enabling faster exploration of structure-activity relationships (SAR) and expediting the identification of lead compounds.[11][12]
This application note will focus on a robust and versatile microwave-assisted protocol for the synthesis of alkoxybenzoyl piperidines, a class of compounds with significant therapeutic potential.
Scientific Principles: The "Microwave Effect"
The accelerated reaction rates observed in microwave synthesis are a result of dielectric heating. This process involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction at the molecular level, generating heat.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[13]
This direct and efficient energy transfer leads to a rapid increase in the internal temperature of the reaction mixture, often reaching temperatures far above the solvent's boiling point in a sealed vessel.[9] This "superheating" effect is a key contributor to the dramatic rate enhancements seen in microwave-assisted reactions.[10]
Experimental Protocol: Synthesis of Alkoxybenzoyl Piperidines
This protocol outlines a general procedure for the microwave-assisted synthesis of N-substituted alkoxybenzoyl piperidines.
Materials and Equipment
Reagents:
-
Substituted alkoxybenzoyl chloride (1.0 mmol)
-
Piperidine or substituted piperidine (1.0 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dichloromethane (DCM))
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Dedicated microwave synthesizer with sealed vessel capability and temperature and pressure sensors
-
10 mL microwave reactor vials with magnetic stir bars
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Column chromatography setup
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the alkoxybenzoyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for microwave-assisted synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted alkoxybenzoyl chloride (1.0 mmol).
-
Solvent and Base Addition: Add the chosen solvent (3 mL) to the vial, followed by the piperidine or substituted piperidine (1.0 mmol) and the base (1.2 mmol).
-
Vessel Sealing: Securely seal the vial with a cap designed for microwave synthesis.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes).[14] Reaction progress can be monitored by TLC.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Quench the reaction mixture by pouring it into a beaker containing cold water (25 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[14]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired alkoxybenzoyl piperidine.
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Optimization and Data
The efficiency of the microwave-assisted synthesis can be optimized by varying several parameters. The following table provides a starting point for optimization based on typical results.
| Parameter | Range | Rationale |
| Temperature | 100 - 160 °C | Higher temperatures generally lead to faster reaction rates. However, exceeding the decomposition temperature of reactants or products should be avoided. |
| Time | 5 - 30 minutes | Microwave reactions are typically complete within minutes.[11] Longer reaction times may lead to byproduct formation. |
| Solvent | DMF, ACN, DCM | The choice of solvent can influence the reaction rate and selectivity due to its polarity and ability to absorb microwave energy. |
| Base | TEA, DIPEA | A non-nucleophilic base is required to neutralize the HCl formed during the reaction without competing with the piperidine nucleophile. |
Table 1: Key Reaction Parameters for Optimization
| Entry | Alkoxybenzoyl Chloride | Piperidine | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzoyl chloride | Piperidine | DMF | 120 | 10 | 92 |
| 2 | 3,4-Dimethoxybenzoyl chloride | Piperidine | ACN | 130 | 15 | 88 |
| 3 | 4-Ethoxybenzoyl chloride | 4-Methylpiperidine | DMF | 125 | 10 | 95 |
| 4 | 2-Methoxybenzoyl chloride | Piperidine | DCM | 110 | 20 | 75 |
Table 2: Example Reaction Conditions and Yields
Workflow and Logic
The overall workflow for the synthesis and subsequent analysis is depicted below.
Caption: Experimental workflow for microwave-assisted synthesis.
Safety Considerations
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Pressure Monitoring: Always use a microwave reactor equipped with pressure monitoring. Do not exceed the pressure limits of the reaction vessel.[15]
-
Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[15]
-
Solvent Choice: Be aware of the flammability of organic solvents. Ensure the microwave reactor has a flammable vapor sensor and is placed in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and thermal gloves when handling hot reaction vessels.[17]
-
Reaction Scale: When exploring a new reaction, start with a small scale to assess its kinetic profile and potential for exotherms.[18]
-
Do Not Use Domestic Microwaves: Laboratory microwave synthesizers are specifically designed with safety features not present in household ovens.[18]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of alkoxybenzoyl piperidines. By leveraging the principles of dielectric heating, researchers can significantly accelerate reaction times and improve yields, thereby streamlining the drug discovery and development process. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technology.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. (n.d.). Benchchem.
- Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (n.d.). Benchchem.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwave Reactor Safety. (n.d.). JAG group.
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Validation & Comparative
Analytical Platforms for the Structural Elucidation of Alkoxybenzoyl Piperidines: A Comparative Mass Spectrometry Guide
Alkoxybenzoyl piperidines—such as 1-(4-methoxybenzoyl)piperidine—are privileged scaffolds in medicinal chemistry, frequently appearing in 5-HT receptor antagonists, cognitive enhancers, and emerging designer drugs[1]. For researchers and drug development professionals, the rapid and unambiguous structural elucidation of these compounds is critical. Because these molecules often present as complex regioisomers (e.g., ortho vs. para alkoxy substitutions), selecting the correct mass spectrometry (MS) platform and understanding the underlying fragmentation thermodynamics is paramount.
This guide objectively compares the performance of three primary analytical MS platforms for characterizing alkoxybenzoyl piperidines, details the mechanistic causality of their fragmentation, and provides a self-validating experimental workflow.
Mechanistic Causality of Fragmentation
To effectively interpret mass spectra, one must understand the thermodynamic and kinetic drivers behind the fragmentation of alkoxybenzoyl piperidines.
The Dominance of -Cleavage
Under both Electron Ionization (EI) and Electrospray Ionization-Collision Induced Dissociation (ESI-CID), the dominant fragmentation pathway is the
The Alkoxy Effect and Isomeric Differentiation
The position and chain length of the alkoxy group dictate the secondary fragmentation cascade:
-
Radical Loss: For methoxybenzoyl cations, the subsequent loss of a methyl radical (
CH , 15 Da) is highly characteristic, yielding a stable quinonoid radical cation at m/z 120[2]. -
McLafferty-Type Rearrangement: If the alkyl chain is extended (e.g., ethoxy or propoxy), the thermodynamic preference shifts. The system undergoes a charge-remote rearrangement, expelling a neutral alkene (e.g., ethylene, 28 Da) to form a hydroxybenzoyl cation.
-
Ortho-Effects: When the alkoxy group is in the ortho position relative to the carbonyl, proximity effects induce unique neutral losses (such as the direct elimination of formaldehyde or water) that are completely absent in meta or para isomers, allowing for definitive regioisomer differentiation[2].
Fig 1: Primary ESI-CID fragmentation pathways of 1-(4-methoxybenzoyl)piperidine.
Objective Comparison of Analytical Platforms
Selecting the right instrument depends on whether the goal is library matching, high-throughput quantification, or de novo structural elucidation of unknown impurities[3].
| Analytical Feature | GC-EI-MS (Single Quad) | LC-ESI-QqQ (Triple Quad) | LC-ESI-Q-TOF (High-Res MS) |
| Ionization Method | Hard Ionization (70 eV) | Soft Ionization (ESI) | Soft Ionization (ESI) |
| Precursor Ion | [M] | [M+H] | [M+H] |
| Primary Fragments | m/z 135, m/z 84 | m/z 135, m/z 107, m/z 86 | m/z 135.0441, m/z 107.0491 |
| Resolution | Unit Mass | Unit Mass | High Resolution (>30,000 FWHM) |
| Primary Advantage | Extensive NIST library matching | Unmatched sensitivity for MRM | Elemental composition determination |
| Best Application | Volatile analogs, routine screening | Pharmacokinetic (PK) quantification | Unknown impurity ID, designer drug profiling |
Application Insight: While GC-EI-MS is excellent for routine screening of volatile analogs, the hard 70 eV ionization often obliterates the molecular ion of alkoxybenzoyl piperidines due to the highly favored
Self-Validating Experimental Methodology
A protocol is only as reliable as its internal controls. To ensure the observed fragments are genuinely derived from the target molecule and not co-eluting isobaric interferences, this workflow employs a Collision Energy (CE) Ramp with Exact Mass Defect Filtering .
Step-by-Step LC-HRMS/MS Protocol
-
Sample Preparation: Dilute the synthesized alkoxybenzoyl piperidine to a final concentration of 100 ng/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto an Ultra-High Performance Liquid Chromatography (UHPLC) C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Self-Validating CE Ramping (Critical Step): Program the Q-TOF to perform targeted MS/MS on the [M+H]
precursor using three distinct collision energies simultaneously:-
Low CE (15 eV): Validates the intact [M+H]
precursor. -
Medium CE (30 eV): Maximizes the primary
-cleavage product (e.g., m/z 135). The kinetic depletion of the precursor must mathematically match the appearance of this product. -
High CE (45 eV): Drives secondary fragmentations (e.g., loss of CO or alkyl radicals).
-
-
Data Processing: Apply a mass defect filter based on the exact mass of the piperidine ring. If the kinetic breakdown curve across the three CE levels does not align, the system flags a potential matrix interference, preventing false positive identifications.
Fig 2: Self-validating LC-HRMS/MS workflow utilizing Collision Energy (CE) ramping.
References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances URL:[Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI Mass Spectra Source: National Institute of Standards and Technology (NIST) URL:[Link]
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Identification of 4-methoxybenzoyl-N-glycine in urine by gas chromatography/mass spectrometry Source: PubMed (Biol Mass Spectrom) URL:[Link]
-
Benzoylpiperidine | C12H15NO Source: PubChem - National Institutes of Health (NIH) URL:[Link]
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A Comparative Guide to the Biological Activity of Aniracetam and a Framework for Evaluating Novel Benzoylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Nootropic Analog Development
Aniracetam, a member of the racetam family of nootropics, has been a subject of interest for its potential cognitive-enhancing effects.[1] Synthesized in the 1970s, its multifaceted mechanism of action, which includes modulation of the glutamatergic and cholinergic systems, has made it a valuable tool in neuroscience research.[2] However, the quest for compounds with improved pharmacokinetic profiles, greater target specificity, and enhanced therapeutic efficacy is a constant driver in medicinal chemistry.
Aniracetam: A Multifaceted Nootropic Agent
Aniracetam's cognitive-enhancing effects are attributed to its influence on several key neurotransmitter systems in the brain.[2] Its primary mechanisms of action are centered around the glutamatergic, cholinergic, dopaminergic, and serotonergic systems.
Glutamatergic Modulation: The Role of AMPA Receptors
The most prominent mechanism of Aniracetam is its positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][5] Aniracetam binds to a site on the AMPA receptor, slowing the receptor's desensitization and deactivation.[6][7] This leads to an enhanced and prolonged response to the excitatory neurotransmitter glutamate, which is crucial for synaptic plasticity, a fundamental process for learning and memory formation.[5][8]
-
Experimental Evidence: In vitro studies using cultured neurons have shown that Aniracetam enhances the influx of Ca2+ stimulated by AMPA.[8] Electrophysiological studies have demonstrated that Aniracetam increases the amplitude and prolongs the decay of ion currents generated by AMPA.[8]
Cholinergic System Enhancement
Aniracetam has been shown to enhance cholinergic neurotransmission, which is critical for attention, learning, and memory.[2][9] It is believed to increase the release of acetylcholine in the hippocampus, a brain region vital for memory consolidation.[2] Some research also suggests that Aniracetam may increase the sensitivity of acetylcholine receptors.[9]
Dopaminergic and Serotonergic Influence
Beyond its effects on glutamate and acetylcholine, Aniracetam also modulates the dopaminergic and serotonergic systems.[10] It has been found to increase the levels of dopamine and serotonin in key brain regions.[2] This modulation is thought to contribute to its anxiolytic (anti-anxiety) and mood-enhancing properties.[5]
The Role of Metabolites
Upon oral administration, Aniracetam is rapidly metabolized, with its primary metabolites being N-anisoyl-GABA and p-anisic acid.[1] It is important to note that these metabolites are themselves biologically active and likely contribute significantly to the overall pharmacological effects of Aniracetam.
-
N-anisoyl-GABA: This metabolite has been shown to increase the release of acetylcholine.[11] It is also implicated in the enhancement of dopamine and serotonin release.[12]
-
p-Anisic Acid: This metabolite also contributes to the increase in acetylcholine release.[11] Additionally, it possesses antioxidant, anti-inflammatory, and anxiolytic properties.[13]
The following diagram illustrates the proposed signaling pathways influenced by Aniracetam and its metabolites:
Caption: Experimental workflow for the comparative evaluation of nootropic compounds.
Conclusion
Aniracetam exhibits a complex pharmacological profile, influencing multiple neurotransmitter systems to exert its cognitive-enhancing and anxiolytic effects. While direct comparative data for benzoylpiperidine analogs of Aniracetam is currently lacking, the benzoylpiperidine scaffold represents a promising avenue for the development of novel nootropics. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach for the preclinical evaluation of such compounds. By systematically assessing their in vitro target engagement and in vivo effects on cognition and behavior, researchers can effectively compare their biological activity to that of Aniracetam, paving the way for the discovery of next-generation cognitive enhancers.
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MDPI. (2008, August 28). Critical Evaluation of Acetylcholine Determination in Rat Brain Microdialysates using Ion-Pair Liquid Chromatography with Amperometric Detection. Retrieved from [Link]
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- PubMed. (2001, April 15). Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons.
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A Researcher's Guide to the Amide Carbonyl Stretch in Benzoylpiperidines: An FTIR-Based Comparative Analysis
Introduction
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Central to its chemical identity and biological interactions is the tertiary amide linkage, specifically the carbonyl (C=O) group. The vibrational characteristics of this carbonyl group, readily probed by Fourier Transform Infrared (FTIR) spectroscopy, serve as a sensitive reporter of the molecule's electronic and structural environment.
This guide provides an in-depth analysis of the FTIR characteristic peaks for the amide carbonyl in benzoylpiperidine derivatives. We will move beyond a simple statement of wavenumber ranges to explore the nuanced factors that cause peak shifts, offering a framework for detailed spectral interpretation. This guide will objectively compare FTIR with alternative analytical methods and provide the practical, experimental data required for researchers, scientists, and drug development professionals to confidently characterize these important molecules.
The Amide I Band: The Carbonyl Stretch in Focus
In the infrared spectrum of any amide-containing compound, the most intense and diagnostic absorption is typically the Amide I band , which appears in the 1700–1600 cm⁻¹ region.[2][3] This band is primarily attributed to the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending (for secondary amides).[3][4] For tertiary amides like those in N-benzoylpiperidines, the Amide I band represents a purer C=O stretching mode.
Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond acquires partial double-bond character.[5][6] This resonance effect reduces the bond order of the carbonyl group compared to a simple ketone, consequently lowering its stretching frequency.[7][8] Therefore, the Amide I band for benzoylpiperidines is typically observed in the 1630–1670 cm⁻¹ range. The precise position within this range is dictated by a confluence of electronic, steric, and environmental factors.
Key Factors Influencing the Amide I Peak Position
The diagnostic power of the Amide I band lies in its sensitivity to subtle molecular changes. Understanding these influences is critical for accurate spectral interpretation.
Caption: Factors influencing the Amide I band position in benzoylpiperidines.
Electronic Effects: A Tug-of-War Between Resonance and Induction
Substituents on the benzoyl ring directly modulate the electronic character of the carbonyl group.[9]
-
Resonance: Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) in the para position of the benzoyl ring can donate electron density into the aromatic system through resonance. This electron density can be further delocalized into the carbonyl group, increasing the single-bond character of the C=O bond and causing a red shift (shift to lower wavenumber) of the Amide I band.[5][7]
-
Inductive Effects: Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl) pull electron density away from the carbonyl group. This inductive withdrawal increases the C=O bond order, making it stronger and more difficult to stretch.[9] The result is a blue shift (shift to higher wavenumber) of the Amide I band.
Hydrogen Bonding: A Dominant Influence
Hydrogen bonding is one of the most significant factors affecting the amide carbonyl frequency.[6] When the carbonyl oxygen acts as a hydrogen bond acceptor (e.g., in protic solvents like methanol or in the solid state), it pulls electron density from the C=O bond, weakening it.[10][11] This leads to a substantial red shift of 15-30 cm⁻¹ or more compared to the same molecule in a non-polar solvent or the gas phase. This effect is a powerful tool for studying intermolecular interactions.
Steric Effects and Conformation
The planarity of the amide bond is crucial for effective resonance. If bulky substituents on the benzoyl ring or the piperidine ring force the amide bond to twist out of plane, the orbital overlap between the nitrogen lone pair and the carbonyl π-system is reduced.[9] This diminished resonance increases the double-bond character of the carbonyl group, leading to a blue shift in the Amide I frequency.
Comparative Analysis with Alternative Spectroscopic Techniques
While FTIR is a primary tool for analyzing the amide carbonyl, a multi-technique approach provides a more complete structural picture.
| Technique | Principle | Benzoylpiperidine Amide Carbonyl Analysis | Advantages | Limitations |
| FTIR Spectroscopy | IR Absorption | Directly probes the C=O stretching vibration (Amide I band). Sensitive to electronic environment, H-bonding, and conformation.[4] | Fast, non-destructive, minimal sample prep (especially with ATR), highly sensitive to polar bonds like C=O.[12][13] | Water absorption can interfere in aqueous solutions; overlapping peaks may require deconvolution.[2] |
| Raman Spectroscopy | Inelastic Light Scattering | Also probes the C=O stretching vibration. The intensity depends on the change in polarizability during the vibration. | Excellent for aqueous samples (water is a weak Raman scatterer), high spatial resolution with microscopy, complementary to FTIR.[14][15] | Can be affected by sample fluorescence; less sensitive to highly polar bonds compared to FTIR.[14][16] |
| NMR Spectroscopy | Nuclear Spin in a Magnetic Field | Provides indirect but detailed information. ¹³C NMR gives the chemical shift of the carbonyl carbon (~165-175 ppm). ¹H NMR can show restricted rotation around the C-N bond.[17][18] | Provides a complete structural map, allows for unambiguous assignment of atoms, and reveals dynamic processes like amide bond rotation.[19] | Lower sensitivity than FTIR, more expensive instrumentation, requires soluble samples. |
Experimental Guide: High-Quality ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for rapid and reproducible analysis of solid powders and liquids, requiring virtually no sample preparation.[20][21]
Caption: Workflow for ATR-FTIR analysis of a benzoylpiperidine sample.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a good general-purpose solvent. Allow the crystal to fully dry.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid benzoylpiperidine sample (typically 5-10 mg) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters are:
-
Spectral Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-averaged for better signal-to-noise)
-
-
Data Processing: After collection, perform any necessary data processing, such as baseline correction and peak labeling. The Amide I band should be the most prominent feature in the 1630-1670 cm⁻¹ region.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as in Step 2.
Data Interpretation: A Comparative Summary
The following table summarizes the expected shifts in the Amide I band for N-benzoylpiperidine based on common structural modifications. The baseline is considered to be unsubstituted N-benzoylpiperidine in a solid state (~1645 cm⁻¹).
| Derivative / Condition | Substituent/Effect | Expected Amide I Position (cm⁻¹) | Direction of Shift | Primary Reason |
| 4-Methoxybenzoyl-piperidine | -OCH₃ (EDG) | ~1635 | Red Shift | Increased resonance donation weakens the C=O bond.[7] |
| 4-Nitrobenzoyl-piperidine | -NO₂ (EWG) | ~1655 | Blue Shift | Strong inductive withdrawal strengthens the C=O bond.[9] |
| Unsubstituted (in CHCl₃) | Non-H-bonding solvent | ~1660 | Blue Shift | Removal of intermolecular hydrogen bonds present in the solid state.[11] |
| 2-Methylbenzoyl-piperidine | Steric Hindrance | ~1650 | Blue Shift | Steric clash may twist the amide bond, reducing resonance.[9] |
Conclusion
FTIR spectroscopy is an indispensable, first-line technique for the structural characterization of benzoylpiperidine derivatives. The Amide I band, originating from the carbonyl stretch, is a highly sensitive probe of the molecule's electronic and structural landscape. By understanding the interplay of resonance, inductive effects, and hydrogen bonding, researchers can extract a wealth of information from a simple, rapid FTIR measurement. When combined with complementary techniques like NMR and Raman spectroscopy, a comprehensive and validated structural elucidation is readily achievable, empowering confident decision-making in drug discovery and development.
References
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Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
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Laskowski, B., et al. (n.d.). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. [Link]
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Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]
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Choi, J.-H., et al. (n.d.). Dependence of Amide Vibrations on Hydrogen Bonding. PMC. [Link]
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Tee, O. S., & Vittal, J. J. (n.d.). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry (RSC Publishing). [Link]
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Safety Operating Guide
Advanced Laboratory Safety & Logistics: Proper Disposal Procedures for 1-(4-ethoxy-3-methoxybenzoyl)piperidine
Executive Summary 1-(4-ethoxy-3-methoxybenzoyl)piperidine is a specialized organic amide utilized primarily as a pharmaceutical intermediate in drug development. Structurally, it combines a lipophilic piperidine ring with a substituted benzoyl moiety. Because of its chemical stability, potential aquatic toxicity, and the inherent reactivity of piperidine derivatives, improper disposal poses significant environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound.
Physicochemical Causality & Risk Profiling
To design an effective disposal strategy, scientists must first understand the molecular behavior of the waste being handled.
-
Chemical Stability: The amide linkage between the piperidine ring and the benzoyl group is highly stable against standard aqueous hydrolysis. Consequently, discharging this compound into standard biological wastewater systems (e.g., activated sludge) fails to achieve complete mineralization, leading to environmental persistence .
-
Toxicity & Reactivity: Like many piperidine derivatives, this compound can act as a mild base and a dermal/ocular irritant. It must be strictly segregated from strong oxidizers to prevent uncontrolled exothermic degradation .
-
Thermal Destruction: Because biological degradation is inefficient, high-temperature incineration (>1,000°C) is the scientifically mandated disposal route. This ensures the thermal cleavage of the amide bond, reducing the molecule to harmless CO₂, H₂O, and scrubbed NOₓ gases .
Quantitative Operational Parameters
The following table summarizes the critical logistical and safety data required for the disposal of 1-(4-ethoxy-3-methoxybenzoyl)piperidine.
| Parameter | Specification / Metric | Scientific Rationale |
| Primary Containment | High-Density Polyethylene (HDPE) or Amber Glass | Prevents solvent leaching and UV-induced photodegradation of the amide. |
| Incineration Temperature | > 1,000°C (1,832°F) | Required activation energy for complete thermal cleavage of the stable amide bond. |
| Spill Absorbent Ratio | 3:1 (Absorbent : Spill Volume) | Guarantees complete liquid saturation, minimizing vapor release and occupational exposure. |
| Incompatible Materials | Strong oxidizers, strong acids | Prevents uncontrolled exothermic reactions and toxic gas evolution. |
| Max Accumulation Time | 90 Days (Large Quantity Generator) | Aligns with EPA/RCRA regulatory limits for satellite-to-central accumulation transfer. |
Step-by-Step Disposal Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly before moving to the next phase, building inherent trustworthiness into your lab's daily operations.
Step 1: Waste Segregation and Compatibility Verification
-
Action: Isolate 1-(4-ethoxy-3-methoxybenzoyl)piperidine waste from any acidic or oxidizing waste streams.
-
Causality: Mixing piperidine-based amides with oxidizers can trigger rapid, heat-generating reactions that risk container rupture.
-
Self-Validation: Before combining this waste with other organic solvents in a bulk waste carboy, perform a micro-scale compatibility test (1 mL waste + 1 mL bulk solvent) in a fume hood. Monitor for 5 minutes. The absence of bubbling, phase separation, or temperature increase validates compatibility.
Step 2: Primary Containment
-
Action: Transfer the chemical into an HDPE or amber glass container. Ensure the container is no more than 80% full to allow for vapor expansion.
-
Causality: Headspace is critical for accommodating pressure changes due to ambient temperature fluctuations in the laboratory.
-
Self-Validation: Seal the container and observe for 15 minutes. A physically stable container (no bulging or hissing) validates that no latent gas-evolving reactions are occurring.
Step 3: Labeling and Satellite Accumulation
-
Action: Affix a globally harmonized system (GHS) compliant label stating "Hazardous Waste - Toxic/Irritant Organic Amide" and the exact chemical name. Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).
-
Causality: Secondary containment captures catastrophic primary container failure, preventing environmental release and cross-contamination .
-
Self-Validation: The secondary containment tray must be visually inspected weekly. A completely dry tray validates the structural integrity of the primary container.
Step 4: Final Disposal via Licensed Contractor
-
Action: Manifest the waste for high-temperature incineration through an EPA/RCRA-licensed hazardous waste management facility.
-
Causality: Complete thermal destruction is the only reliable method to eliminate the environmental liability of stable pharmaceutical intermediates .
Figure 1: End-to-end lifecycle and disposal workflow for hazardous piperidine derivatives.
Emergency Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and systematic action is required to protect personnel and prevent aquatic contamination.
Step 1: Evacuation and PPE Donning
-
Action: Evacuate non-essential personnel. Don maximum PPE, including a NIOSH-approved respirator with organic vapor cartridges, chemical-resistant nitrile gloves (double-gloved), and splash goggles .
Step 2: Containment and Absorption
-
Action: Surround the spill perimeter with an inert absorbent (e.g., vermiculite or dry sand) at a 3:1 ratio to the spill volume. Work from the outside in to prevent spreading.
-
Causality: Inert absorbents physically trap the lipophilic compound without initiating a chemical reaction, minimizing aerosolization and preventing the chemical from reaching floor drains.
Step 3: Collection and Decontamination
-
Action: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag. Wash the affected surface with a mild detergent and water solution, followed by a final ethanol wipe.
-
Self-Validation: After the final wipe, use a clean, dry swab on the spill perimeter. A visually clean swab with no residual chemical odor validates complete physical removal and successful decontamination.
Figure 2: Emergency spill response and decontamination operational workflow.
References
-
Ataman Chemicals. "PIPERIDINE - Industrial and Laboratory Applications." Ataman Kimya.[Link]
-
U.S. Environmental Protection Agency (EPA). "Waste Treatment and Disposal Methods for the Pharmaceutical Industry." EPA NEPIS Database. [Link]
-
Affordable Waste Management. "Pharmaceutical Waste Collection and Disposal." Affordable Waste Management UK.[Link]
Navigating the Safe Handling of 1-(4-ethoxy-3-methoxybenzoyl)piperidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 1-(4-ethoxy-3-methoxybenzoyl)piperidine, a compound of interest in various research applications. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Understanding the Potential Hazards
The piperidine moiety is a common feature in many pharmaceuticals and biologically active compounds.[3] Piperidine itself is a flammable, corrosive, and toxic substance.[4][5][6] Derivatives of piperidine can also present significant health risks, including being harmful if swallowed, in contact with skin, or inhaled, and may cause serious skin and eye irritation.[2][6][7] Therefore, a cautious approach to handling 1-(4-ethoxy-3-methoxybenzoyl)piperidine is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is critical to minimize exposure and ensure personal safety.[8][9] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile or neoprene gloves. | Double-gloving with chemical-resistant outer gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a full-face shield.[9][10] |
| Body Protection | Standard laboratory coat. | Chemical-resistant apron or a full-body suit.[9][10] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended if there is a risk of aerosolization or if working outside of a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 1-(4-ethoxy-3-methoxybenzoyl)piperidine at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed.
-
Store separately from strong oxidizing agents, acids, and other incompatible materials.[11]
Handling and Use: A Step-by-Step Protocol
All handling of 1-(4-ethoxy-3-methoxybenzoyl)piperidine should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Dispensing :
-
If the compound is a solid, use a spatula or other appropriate tool to transfer the desired amount. Avoid creating dust.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
Reaction Setup :
-
Slowly add the compound to the reaction vessel.
-
For reactions involving other reagents, be mindful of potential exothermic reactions or gas evolution.[12]
-
-
Post-Handling :
-
Thoroughly clean all equipment that has come into contact with the compound.
-
Wash hands and any exposed skin with soap and water after handling.[7]
-
Caption: A clear and compliant chemical waste disposal workflow.
By adhering to these guidelines, researchers can confidently and safely work with 1-(4-ethoxy-3-methoxybenzoyl)piperidine, ensuring both personal safety and the integrity of their research.
References
- PIPERIDINE - Ataman Kimya.
- common challenges in working with piperidine-based compounds - Benchchem.
- 1 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich. (September 23 2025).
- US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents.
- SAFETY DATA SHEET.
- Safety Data Sheet - Key Organics. (April 28 2025).
- How to Choose PPE for Chemical Work. (October 23 2025).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (August 27 2024).
- Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis - Smolecule.
- Personal Protective Equipment | US EPA. (September 12 2025).
- Protective Equipment - American Chemistry Council.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Piperidine ≥99 %, for synthesis. (March 31 2025).
- Piperidine - SAFETY DATA SHEET. (May 07 2024).
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (April 09 2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Safety Data Sheet.
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (October 03 2005).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
